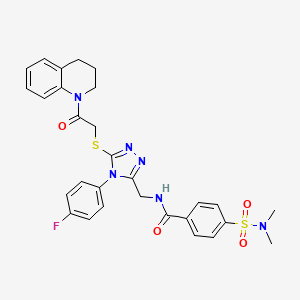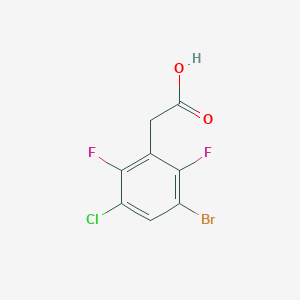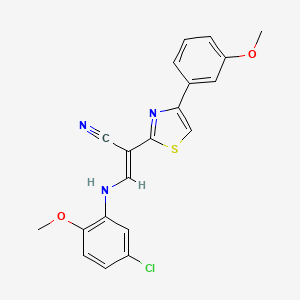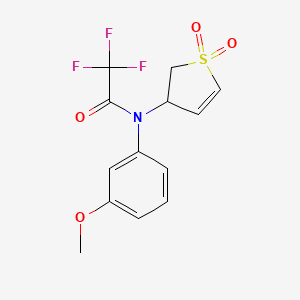
5-(1h-Pyrazol-4-yl)isophthalic acid
Übersicht
Beschreibung
5-(1H-Pyrazol-4-yl)isophthalic acid is a chemical compound with the molecular formula C11H8N2O4 and a molecular weight of 232.19 g/mol It is characterized by the presence of a pyrazole ring attached to an isophthalic acid moiety
Wirkmechanismus
Target of Action
It has been suggested that the compound may interact with certain proteins or enzymes in the body, which could be its potential targets .
Mode of Action
It is hypothesized that the compound interacts with its targets, leading to changes in their function
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(1H-Pyrazol-4-yl)isophthalic acid Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness
Vorbereitungsmethoden
The synthesis of 5-(1H-Pyrazol-4-yl)isophthalic acid typically involves the reaction of pyrazole derivatives with isophthalic acid under specific conditions. One common method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . The reaction conditions often involve high temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
5-(1H-Pyrazol-4-yl)isophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where functional groups on the pyrazole ring or the isophthalic acid moiety are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(1H-Pyrazol-4-yl)isophthalic acid has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
5-(1H-Pyrazol-4-yl)isophthalic acid can be compared with other similar compounds, such as:
1,3-Benzenedicarboxylic acid: This compound lacks the pyrazole ring, making it less versatile in terms of chemical reactivity and biological activity.
5-(1H-Pyrazol-3-yl)isophthalic acid: This isomer has the pyrazole ring attached at a different position, which can lead to different chemical and biological properties.
Eigenschaften
IUPAC Name |
5-(1H-pyrazol-4-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-10(15)7-1-6(9-4-12-13-5-9)2-8(3-7)11(16)17/h1-5H,(H,12,13)(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAVNVRCVCVWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione](/img/structure/B2762194.png)
![1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2762196.png)
![2-chloro-N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2762197.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762199.png)

![3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide](/img/structure/B2762202.png)


![2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid](/img/structure/B2762209.png)
![[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2762210.png)
![N-[cyano(phenyl)methyl]-4-phenoxybenzamide](/img/structure/B2762212.png)



